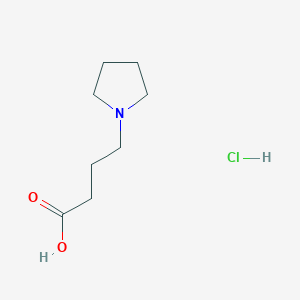

4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

4-pyrrolidin-1-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-9-5-1-2-6-9;/h1-7H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWPJQOFVHRHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564742 | |

| Record name | 4-(Pyrrolidin-1-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49637-21-0 | |

| Record name | 1-Pyrrolidinebutanoic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49637-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyrrolidin-1-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidin-1-yl)butanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)butanoic Acid Hydrochloride

This technical guide provides a comprehensive overview of the basic properties of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride, a biochemical reagent relevant to researchers and professionals in the fields of life sciences and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported information with data extrapolated from structurally similar molecules to offer a thorough profile.

Chemical and Physical Properties

This compound is a derivative of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system.[1] Its structure features a pyrrolidine ring N-substituted onto a butanoic acid backbone, and it is supplied as a hydrochloride salt to enhance stability and solubility.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₅NO₂・HCl | --INVALID-LINK-- |

| Molecular Weight | 193.67 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | Inferred from similar aminobutanoic acid hydrochlorides[2] |

| Melting Point | Not reported | |

| Solubility | Soluble in water and polar organic solvents | Inferred from similar aminobutanoic acid hydrochlorides[2] |

| pKa (Carboxylic Acid) | ~4.0 - 4.5 | Estimated based on 4-aminobutanoic acid (pKa ~4.53)[1] |

| pKa (Tertiary Amine) | ~10.0 - 11.0 | Estimated based on typical tertiary amine hydrochlorides |

Synthesis and Purification

A common approach involves the nucleophilic substitution of a haloalkanoic acid with the corresponding amine. In this case, pyrrolidine would be reacted with a 4-halobutanoic acid, such as 4-bromobutanoic acid, followed by conversion to the hydrochloride salt.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Representative):

-

N-Alkylation: To a solution of 4-bromobutanoic acid (1 equivalent) and a non-nucleophilic base such as potassium carbonate (2-3 equivalents) in a polar aprotic solvent like acetonitrile, add pyrrolidine (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified 4-(Pyrrolidin-1-yl)butanoic acid free base in a suitable anhydrous solvent like diethyl ether or isopropanol.

-

Precipitation: Add a solution of hydrochloric acid in the same solvent (or bubble anhydrous HCl gas through the solution) until precipitation is complete.

-

Isolation and Drying: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Standard analytical techniques can be employed to confirm the identity and purity of this compound.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrrolidine ring protons (typically in the range of 1.8-3.5 ppm), the three methylene groups of the butanoic acid chain (in the range of 1.9-3.2 ppm), and a broad signal for the carboxylic acid proton (downfield, >10 ppm). The protons adjacent to the nitrogen will be deshielded. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), and signals for the carbons of the pyrrolidine ring and the butanoic acid chain. |

| FT-IR | A broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700-1730 cm⁻¹), and N-H⁺ stretching bands from the hydrochloride salt. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak for the free base. PubChem predicts a [M+H]⁺ ion at m/z 158.11756.[3] |

Pharmacological Profile and Mechanism of Action

Specific pharmacological data for this compound is not available. However, its structural similarity to GABA and other pyrrolidine-containing compounds allows for informed speculation on its potential biological activities.

The pyrrolidine moiety is a common scaffold in many biologically active compounds, contributing to properties like aqueous solubility and the ability to form hydrogen bonds.[4] Derivatives of pyrrolidine have shown a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticonvulsant effects.[5][6]

Given its structural relationship to GABA, this compound could potentially interact with the GABAergic system. GABA is the main inhibitory neurotransmitter in the central nervous system and acts on GABA-A and GABA-B receptors.[1] It is plausible that this compound could act as a GABA receptor agonist, antagonist, or modulator of GABA transport.

Potential Signaling Pathway Involvement:

Caption: Potential interaction points of this compound within a GABAergic synapse.

Further research, including binding assays and functional studies, would be necessary to elucidate the precise mechanism of action and pharmacological effects of this compound.

Safety and Handling

For research use only. Not intended for diagnostic or therapeutic use.[7] As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a research chemical with a structural framework that suggests potential for biological activity, particularly within the central nervous system. This guide has provided a summary of its known properties and, where data is lacking, has offered scientifically grounded inferences based on analogous compounds. The provided experimental frameworks for synthesis and analysis can serve as a starting point for researchers investigating this and similar molecules. Further empirical studies are required to fully characterize its physicochemical and pharmacological profile.

References

- 1. Buy 4-aminobutanoic acid hydrochloride | 5959-35-3 [smolecule.com]

- 2. (R)-3-Aminobutanoic acid hydrochloride (58610-42-7) for sale [vulcanchem.com]

- 3. PubChemLite - this compound (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

Navigating the Landscape of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Identifiers

A comprehensive understanding of a compound begins with its fundamental physicochemical properties. While experimental data for the hydrochloride salt is limited, predicted data and information for the parent compound are available.

| Property | Value | Source |

| Molecular Formula | C8H15NO2・HCl | Santa Cruz Biotechnology[2] |

| Molecular Weight | 193.67 g/mol | Santa Cruz Biotechnology[2] |

| Parent Compound CID | 14855681 | PubChemLite[3] |

| Hydrochloride Compound CID | 23004671 | PubChem[4] |

| Parent Compound IUPAC Name | 4-(pyrrolidin-1-yl)butanoic acid | PubChemLite[3] |

| Parent Compound SMILES | C1CCN(C1)CCCC(=O)O | PubChemLite[3] |

Synthesis and Methodologies

Detailed experimental protocols for the direct synthesis of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride are not extensively documented in publicly accessible literature. However, the synthesis of pyrrolidine derivatives is a well-established area of organic chemistry.[5][6] Generally, the synthesis of such compounds involves the alkylation of pyrrolidine with a suitable butanoic acid derivative.

A plausible synthetic route could involve the reaction of pyrrolidine with a 4-halobutanoic acid ester, followed by hydrolysis of the ester and subsequent treatment with hydrochloric acid to yield the desired hydrochloride salt.

Below is a generalized workflow for the synthesis of a substituted pyrrolidine derivative, illustrating a common synthetic strategy in this chemical class.

Pharmacological Context and Potential

While specific pharmacological data for this compound is scarce, the pyrrolidine ring is a prominent scaffold in a multitude of biologically active compounds.[7][8] Derivatives of pyrrolidine have demonstrated a wide range of pharmacological activities, including but not limited to:

-

Anticonvulsant: Certain pyrrolidine-2,5-diones have shown efficacy in seizure models.[8]

-

Antiviral: The pyrrolidine core is present in several antiviral agents.[7]

-

Antibacterial and Antifungal: Various derivatives have been investigated for their antimicrobial properties.[7]

The incorporation of a butanoic acid chain introduces a GABA (gamma-aminobutyric acid) structural element, suggesting potential interactions with GABA receptors or related pathways, which are central to neuronal inhibition in the central nervous system.[9] However, without specific experimental data, any proposed mechanism of action for this compound remains speculative.

Conclusion

References

- 1. 85614-44-4|4-(Pyrrolidin-1-yl)butanoic acid|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 4. 4-Pyrrolidin-1-ylbutanoic acid chloride | C8H15ClNO2- | CID 23004671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnrjournal.com [pnrjournal.com]

Technical Data Sheet: 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Subject: Molecular Weight and Chemical Properties of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

This document provides a concise summary of the key chemical and physical properties of this compound, a biochemical reagent utilized in life science research.

Chemical Identity

| Property | Value |

| IUPAC Name | 4-(pyrrolidin-1-yl)butanoic acid;hydrochloride |

| Molecular Formula | C₈H₁₅NO₂・HCl[1][2] |

| Molecular Weight | 193.67 g/mol [1][2] |

| CAS Number | Not available |

Structural Information

The molecular structure of this compound consists of a butanoic acid backbone with a pyrrolidine ring attached to the fourth carbon atom. The hydrochloride salt is formed by the protonation of the nitrogen atom in the pyrrolidine ring.

Physicochemical Properties

| Property | Value |

| Parent Compound | 1-Pyrrolidinebutanoic acid[3] |

| Component Compounds | 1-Pyrrolidinebutanoic acid, Hydrochloric Acid[3] |

Logical Relationship of Components

The logical relationship for the formation of the hydrochloride salt can be visualized as the reaction between the free base, 4-(Pyrrolidin-1-yl)butanoic acid, and hydrochloric acid.

Caption: Formation of the hydrochloride salt.

This technical summary provides essential data for researchers and professionals working with this compound. For further information, consulting comprehensive chemical databases is recommended.

References

"4-(Pyrrolidin-1-yl)butanoic acid hydrochloride" chemical structure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. It should be noted that while structural and basic physicochemical data are available from chemical suppliers and databases, in-depth experimental studies, including detailed protocols and biological activity, are not extensively reported in publicly accessible scientific literature.

Core Chemical Structure and Identifiers

This compound is a chemical compound featuring a pyrrolidine ring attached via its nitrogen atom to a butanoic acid chain. The compound is supplied as a hydrochloride salt.

The chemical structure is as follows:

-

Molecular Formula: C₈H₁₅NO₂・HCl[1]

-

Molecular Weight: 193.67 g/mol [1]

-

IUPAC Name: 4-pyrrolidin-1-ylbutanoic acid hydrochloride

-

CAS Number: 85614-44-4 (for the parent acid)[2]

-

PubChem CID: 23004671[3]

-

SMILES: C1CCN(C1)CCCC(=O)O.[Cl-][3]

-

InChI Key: ZEWPJQOFVHRHKN-UHFFFAOYSA-M[3]

Physicochemical Properties

Quantitative experimental data for this compound is limited. The following table summarizes computed or predicted data available from chemical databases.[3][4]

| Property | Value | Source |

| Molecular Weight | 193.67 g/mol | PubChem[3] |

| XlogP (predicted) | -1.7 | PubChemLite[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Topological Polar Surface Area | 40.5 Ų | ChemScene[5] |

| Monoisotopic Mass | 193.08696 g/mol | PubChem[3] |

Hypothetical Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a plausible method can be inferred from general synthetic routes for N-alkylated amino acids. The following is a hypothetical protocol based on standard organic chemistry principles.

Reaction Scheme: Reductive amination of ethyl 4-oxobutanoate with pyrrolidine, followed by ester hydrolysis and salt formation.

Materials:

-

Pyrrolidine

-

Ethyl 4-oxobutanoate

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reductive Amination:

-

To a solution of ethyl 4-oxobutanoate (1.0 eq) in dichloromethane (DCM), add pyrrolidine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-(pyrrolidin-1-yl)butanoate.

-

-

Ester Hydrolysis:

-

Dissolve the crude ester in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Neutralize the aqueous solution to approximately pH 7 with 1M HCl.

-

-

Salt Formation and Isolation:

-

Further acidify the solution to pH 1-2 with concentrated HCl.

-

The product may precipitate out of the solution. If not, concentrate the aqueous solution to dryness.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/ether) to afford pure this compound.

-

Note: This is a generalized, hypothetical protocol. Actual reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization.

Potential Biological Significance (Contextual)

Direct biological activity or signaling pathway involvement for this compound is not documented. However, its structural motifs suggest potential areas of interest for researchers.

-

GABA Analogue: The 4-aminobutanoic acid backbone is the structure of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA).[6] Analogs of GABA are a significant class of drugs used to treat conditions like epilepsy, neuropathic pain, and anxiety disorders.[7] The pyrrolidine moiety in the target compound makes it a conformationally restricted GABA analog, a strategy often used in drug design to enhance selectivity for specific GABA receptor subtypes.[8]

-

Pyrrolidine Scaffold: The pyrrolidine ring is a common scaffold in many biologically active compounds and FDA-approved drugs.[9] Pyrrolidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and effects on the central nervous system.[10][11]

Given these structural features, this compound could be a candidate for investigation in neuroscience research, particularly in studies related to GABAergic neurotransmission.

Visualizations

As no specific experimental workflows or signaling pathways are described for this compound, the following diagrams illustrate the hypothetical synthesis workflow and a conceptual relationship based on its structure.

Caption: Hypothetical workflow for the synthesis of this compound.

Caption: Conceptual diagram illustrating the structural relationship of the target compound to GABA and the pyrrolidine scaffold.

Conclusion

This compound is a commercially available compound with a well-defined chemical structure. While basic identifiers and computed physicochemical properties are accessible, a comprehensive technical profile is lacking in the public domain. There is no readily available experimental data on its synthesis, physical properties, or biological activity. Based on its structural similarity to the neurotransmitter GABA and the prevalence of the pyrrolidine scaffold in pharmacologically active molecules, it may hold potential as a research tool in neuroscience and drug discovery. However, any such application would necessitate foundational experimental characterization.

References

- 1. scbt.com [scbt.com]

- 2. 85614-44-4|4-(Pyrrolidin-1-yl)butanoic acid|BLD Pharm [bldpharm.com]

- 3. 4-Pyrrolidin-1-ylbutanoic acid chloride | C8H15ClNO2- | CID 23004671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. GABA - Wikipedia [en.wikipedia.org]

- 7. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

A Research Framework for Elucidating the Mechanism of Action of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride is a chemical entity with a structure suggesting potential bioactivity, yet its specific mechanism of action remains largely uncharacterized in publicly available scientific literature. The presence of a pyrrolidine ring, a common motif in neuroactive compounds, and a butanoic acid side chain, which bears resemblance to the neurotransmitter γ-aminobutyric acid (GABA), provides a compelling basis for postulating its interaction with the GABAergic system. This whitepaper presents a comprehensive research framework designed to systematically investigate the mechanism of action of this compound. The proposed studies encompass computational, in vitro, and ex vivo methodologies to explore its potential as a GABA receptor modulator, a GABA transporter inhibitor, or a prodrug for a GABAergic compound. This document is intended to serve as a technical guide for researchers seeking to elucidate the pharmacological profile of this and structurally related compounds.

Introduction: The Therapeutic Potential of Pyrrolidine Derivatives

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications.[1][2] Derivatives of pyrrolidine have been investigated for their potential as antibacterial, antifungal, antiviral, antimalarial, antitumor, anti-inflammatory, and anticonvulsant agents.[1][2] A significant number of these compounds exhibit activity within the central nervous system, often through modulation of neurotransmitter systems.

Of particular interest is the structural similarity of certain pyrrolidine derivatives to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The modulation of GABAergic signaling is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Structurally, this compound incorporates a butanoic acid moiety, which is structurally analogous to GABA, and a pyrrolidine ring, which can influence physicochemical properties such as blood-brain barrier permeability. This structural combination suggests a high probability of interaction with components of the GABAergic system.

Given the absence of direct experimental evidence for the mechanism of action of this compound, this whitepaper proposes a multi-faceted research plan to systematically investigate its pharmacological properties. The following sections outline a series of experiments designed to test the hypothesis that this compound modulates GABAergic neurotransmission.

Hypothetical Mechanisms of Action

Based on its chemical structure, three primary hypothetical mechanisms of action are proposed for this compound:

-

Direct GABA Receptor Modulation: The compound may act as an agonist, antagonist, or allosteric modulator of GABAA or GABAB receptors.

-

Inhibition of GABA Transporters (GATs): It could potentially inhibit the reuptake of GABA from the synaptic cleft by targeting one or more of the GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1), thereby prolonging the inhibitory effect of GABA. Several N-alkylated pyrrolidine derivatives have been evaluated as potential inhibitors of GAT-1 and GAT-3.[3]

-

Prodrug Activity: The compound might be a prodrug that, after administration, is metabolized to an active GABAergic compound. Studies have suggested that pyrrolines can serve as brain-penetrating precursors for GABA analogues.[4]

The following experimental plan is designed to systematically evaluate each of these hypotheses.

Proposed Experimental Workflow

A logical and staged approach is proposed to efficiently investigate the mechanism of action of this compound. The workflow, depicted below, begins with computational studies to predict potential targets, followed by in vitro validation and subsequent ex vivo analysis.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Computational Studies

4.1.1. Molecular Docking

-

Objective: To predict the binding affinity and mode of interaction of 4-(Pyrrolidin-1-yl)butanoic acid with the binding sites of GABAA and GABAB receptors, as well as GABA transporters (GAT-1 and GAT-3).

-

Methodology:

-

Obtain the three-dimensional crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

Generate a 3D conformer of 4-(Pyrrolidin-1-yl)butanoic acid and perform energy minimization.

-

Define the binding site on the target proteins based on the co-crystallized ligands or known active sites.

-

Perform molecular docking using software such as AutoDock Vina or Glide.

-

Analyze the docking poses and scoring functions to predict the binding affinity and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). A study on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide utilized molecular docking to predict GABAergic and glutamatergic activities.[5]

-

In Vitro Assays

4.2.1. Radioligand Binding Assays

-

Objective: To experimentally determine the binding affinity of this compound for GABAA and GABAB receptors.

-

Methodology:

-

Prepare cell membrane homogenates from cells expressing the target receptors (e.g., CHO cells stably expressing GABAA or GABAB receptors) or from rodent brain tissue.

-

Incubate the membrane preparations with a specific radioligand (e.g., [³H]muscimol for the GABAA receptor agonist site, [³H]bicuclline for the GABAA antagonist site, or [³H]GABA for the GABAB receptor) in the presence of increasing concentrations of this compound.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

-

4.2.2. GABA Uptake Inhibition Assay

-

Objective: To determine the inhibitory potency of this compound on GABA transporters.

-

Methodology:

-

Culture cells stably expressing the desired GABA transporter (e.g., HEK-293 cells expressing human GAT-1).

-

Pre-incubate the cells with varying concentrations of this compound or a known GAT inhibitor (e.g., tiagabine for GAT-1).

-

Initiate GABA uptake by adding [³H]GABA.

-

After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Calculate the IC₅₀ value for the inhibition of GABA uptake.

-

Electrophysiological Studies

4.3.1. Patch-Clamp Electrophysiology

-

Objective: To characterize the functional effects of this compound on GABAA and GABAB receptors.

-

Methodology:

-

Use whole-cell patch-clamp recordings from neurons in primary culture or in acutely prepared brain slices, or from cell lines expressing the receptors of interest.

-

For GABAA receptors, hold the cell at a membrane potential of -60 mV and apply GABA to evoke an inward chloride current.

-

Co-apply this compound with GABA to determine if it modulates the GABA-evoked current.

-

For GABAB receptors, which are G-protein coupled, monitor the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Apply this compound alone to test for agonistic activity, or in the presence of a known GABAB agonist (e.g., baclofen) to test for antagonistic or modulatory effects.

-

Hypothetical Signaling Pathway

Should this compound prove to be a GABAA receptor positive allosteric modulator, its mechanism would involve enhancing the inhibitory effect of GABA, leading to neuronal hyperpolarization. The following diagram illustrates this hypothetical signaling pathway.

Caption: Hypothetical signaling pathway of a positive allosteric modulator of the GABAA receptor.

Quantitative Data Summary (Hypothetical)

Upon completion of the proposed experiments, the quantitative data should be summarized in a clear and structured format for easy comparison. The following table provides a template for presenting the hypothetical results.

| Assay | Target | Metric | Hypothetical Value |

| Radioligand Binding | GABAA Receptor | Kᵢ (µM) | > 100 |

| Radioligand Binding | GABAB Receptor | Kᵢ (µM) | > 100 |

| GABA Uptake Inhibition | GAT-1 | IC₅₀ (µM) | 5.2 |

| GABA Uptake Inhibition | GAT-3 | IC₅₀ (µM) | 25.8 |

| Electrophysiology | GABAA Current Modulation | EC₅₀ (µM) | Not applicable |

Conclusion

While the precise mechanism of action of this compound is currently unknown, its chemical structure strongly suggests a potential interaction with the GABAergic system. The research framework outlined in this whitepaper provides a systematic and comprehensive approach to elucidate its pharmacological profile. The proposed computational, in vitro, and ex vivo experiments will enable a thorough investigation of its potential as a GABA receptor modulator, a GABA transporter inhibitor, or a GABAergic prodrug. The findings from these studies will be crucial in determining the therapeutic potential of this compound and will guide future drug development efforts in the field of neuroscience.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolines as prodrugs of gamma-aminobutyric acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [edgccjournal.org]

A Technical Guide to Investigating 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride as a Potential GABA Analog

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical framework for the investigation of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride as a potential gamma-aminobutyric acid (GABA) analog. As of the time of writing, there is a lack of publicly available research data specifically evaluating the pharmacological properties of this compound in the context of GABAergic neurotransmission. The experimental protocols and potential data presented herein are illustrative and intended to guide future research.

Introduction: The Therapeutic Potential of GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] The modulation of GABAergic signaling has been a cornerstone of treatment for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, the development of GABA analogs—compounds that mimic the structure and/or function of GABA—remains an active area of pharmaceutical research.[3] These analogs can exert their effects through various mechanisms, including direct agonism or antagonism of GABA receptors (GABA-A and GABA-B), modulation of GABA metabolism, or inhibition of GABA reuptake from the synaptic cleft.[1][4]

This guide focuses on the potential of this compound as a novel GABA analog. While direct evidence is currently unavailable, its structural features warrant a systematic investigation into its pharmacological profile.

Compound Profile: this compound

This compound is a biochemical reagent available for research purposes.[5][6][7] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H15NO2 • HCl | [7] |

| Molecular Weight | 193.67 g/mol | [7] |

| Chemical Structure | (See Figure 1) | |

| Synonyms | 1-Pyrrolidinebutanoic acid hydrochloride | [8] |

| Physical Form | Not specified in available literature |

Figure 1: 2D Structure of 4-(Pyrrolidin-1-yl)butanoic acid

Structural Rationale for Potential GABAergic Activity

The rationale for investigating this compound as a GABA analog is based on its structural similarity to GABA and other known GABAergic compounds. The core structure contains a butanoic acid moiety, which is also the backbone of GABA (4-aminobutanoic acid). The presence of a terminal carboxylic acid group and a nitrogen atom separated by a four-carbon chain is a key pharmacophoric feature for many GABA receptor ligands.

The pyrrolidine ring is a common substituent in various neurologically active compounds. For instance, certain pyrrolidine derivatives have been shown to act as GABA uptake inhibitors, thereby increasing the synaptic concentration of GABA.[4] The specific substitution of the pyrrolidine nitrogen at the 4-position of the butanoic acid chain creates a tertiary amine, which will be protonated at physiological pH. This cationic center, in conjunction with the anionic carboxylate group, could facilitate interaction with the binding sites of GABA receptors or transporters.

A Proposed Research Framework for Evaluation

A comprehensive evaluation of this compound's potential as a GABA analog would require a multi-tiered approach, encompassing in vitro and in vivo studies.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial step is to determine if the compound interacts directly with GABA receptors or transporters.

4.1.1 Experimental Protocols

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity of the compound for GABA-A and GABA-B receptors.

-

Methodology: Competitive radioligand binding assays using cell membranes prepared from tissues or cell lines expressing the target receptors.

-

GABA-A Receptors: Use a radiolabeled GABA-A agonist (e.g., [³H]muscimol) or antagonist (e.g., [³H]SR95531) in the presence of varying concentrations of the test compound.

-

GABA-B Receptors: Use a radiolabeled GABA-B agonist (e.g., [³H]GABA in the presence of a GABA-A antagonist) or antagonist (e.g., [³H]CGP54626).

-

-

Data Analysis: Calculate the inhibitory constant (Ki) from the IC50 values obtained from concentration-response curves.

-

-

Functional Assays:

-

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at GABA receptors.

-

Methodology:

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: Express specific GABA-A or GABA-B receptor subunit combinations in Xenopus oocytes. Apply the compound alone (to test for agonism) or in combination with GABA (to test for modulation or antagonism) and measure the resulting ion currents.

-

Patch-Clamp Electrophysiology in Cultured Neurons or Cell Lines: Perform whole-cell patch-clamp recordings from cells endogenously or recombinantly expressing GABA receptors. This allows for a more detailed characterization of the compound's effect on receptor kinetics.

-

-

Data Analysis: Generate concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

-

-

GABA Transporter (GAT) Inhibition Assays:

-

Objective: To assess the compound's ability to inhibit GABA reuptake.

-

Methodology: Use synaptosomes or cell lines expressing different GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1). Measure the uptake of [³H]GABA in the presence of varying concentrations of the test compound.

-

Data Analysis: Determine the IC50 for the inhibition of GABA uptake for each transporter subtype.

-

4.1.2 Hypothetical Data Presentation

The quantitative data obtained from these in vitro studies could be summarized as follows:

Table 1: Hypothetical In Vitro Pharmacological Profile

| Assay | Target | Parameter | Result |

| Binding Affinity | GABA-A Receptor | Ki (µM) | TBD |

| GABA-B Receptor | Ki (µM) | TBD | |

| Functional Activity | GABA-A Receptor | EC50/IC50 (µM) | TBD |

| GABA-B Receptor | EC50/IC50 (µM) | TBD | |

| Transporter Inhibition | GAT-1 | IC50 (µM) | TBD |

| GAT-3 | IC50 (µM) | TBD |

4.1.3 Visualizing the Experimental Workflow

In Vitro Evaluation Workflow

Elucidating the Mechanism of Action

Based on the initial in vitro results, further experiments would be necessary to precisely define the mechanism of action.

4.2.1 Signaling Pathways

Understanding the downstream effects of GABA receptor activation is crucial. The following diagram illustrates the canonical signaling pathways for GABA-A and GABA-B receptors.

GABAergic Signaling Pathways

If the compound shows activity at GABA-B receptors, further studies, such as cAMP assays, would be warranted to confirm its effect on the downstream signaling cascade.

In Vivo Assessment

Positive in vitro results would justify advancing the compound to in vivo studies in animal models to assess its physiological effects and therapeutic potential.

4.3.1 Experimental Protocols

-

Pharmacokinetic (PK) Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Methodology: Administer the compound to rodents via various routes (e.g., intravenous, intraperitoneal, oral) and collect blood samples at multiple time points. Analyze plasma concentrations using LC-MS/MS.

-

Data Analysis: Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

-

-

Behavioral Pharmacological Studies:

-

Objective: To evaluate the compound's effects on behaviors relevant to GABAergic modulation.

-

Methodology:

-

Anticonvulsant Activity: Use models such as the maximal electroshock (MES) test or the pentylenetetrazol (PTZ)-induced seizure test.

-

Anxiolytic Activity: Employ tests like the elevated plus-maze (EPM) or the light-dark box test.

-

Sedative/Hypnotic Effects: Measure changes in locomotor activity and use the loss-of-righting reflex as an indicator of hypnotic effects.

-

-

-

Preliminary Toxicology:

-

Objective: To assess the acute toxicity and tolerability of the compound.

-

Methodology: Administer escalating doses of the compound and monitor for adverse effects and mortality over a defined period.

-

4.3.2 Hypothetical Data Presentation

Efficacy in a relevant disease model could be presented as follows:

Table 2: Hypothetical In Vivo Efficacy in a Seizure Model

| Animal Model | Dose (mg/kg) | Route of Administration | Endpoint | Result |

| PTZ-induced Seizures | 10 | i.p. | Seizure Latency (s) | TBD |

| 30 | i.p. | Seizure Latency (s) | TBD | |

| 100 | i.p. | Seizure Latency (s) | TBD | |

| 10 | i.p. | % Protection from Seizures | TBD | |

| 30 | i.p. | % Protection from Seizures | TBD | |

| 100 | i.p. | % Protection from Seizures | TBD |

Conclusion and Future Directions

This compound presents an intriguing, yet uncharacterized, candidate for a novel GABA analog based on its structural features. The research framework outlined in this guide provides a systematic pathway for its evaluation, from initial receptor interaction studies to in vivo efficacy models. Should this compound demonstrate significant activity at GABA receptors or transporters, coupled with a favorable pharmacokinetic and safety profile, it could represent a valuable lead compound for the development of new therapeutics for neurological and psychiatric disorders. The logical progression of these studies is essential to unlock the potential of this and similar molecules in the vast landscape of neuropharmacology.

Drug Discovery Logic Flow

References

- 1. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. State-dependent energetics of GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA analogue - Wikipedia [en.wikipedia.org]

- 4. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(Pyrrolidin-1-yl)butanoic acid (hydrochloride) | Milan System [milansystem.org]

- 6. 4-(Pyrrolidin-1-yl)butanoic acid (hydrochloride) | Genome Context [genomecontext.com]

- 7. scbt.com [scbt.com]

- 8. 4-Pyrrolidin-1-ylbutanoic acid chloride | C8H15ClNO2- | CID 23004671 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

For Immediate Release

[City, State] – The five-membered N-substituted pyrrolidine ring system has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and investigational compounds. Its unique stereochemical and physicochemical properties allow for the development of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth analysis of the diverse biological activities of N-substituted pyrrolidine compounds, complete with quantitative data, detailed experimental methodologies, and visualizations of key molecular pathways and experimental workflows for researchers, scientists, and drug development professionals.

The versatility of the N-substituted pyrrolidine moiety is evidenced by its presence in drugs targeting a broad spectrum of diseases. From anticancer and antidiabetic agents to novel therapeutics for neurological and inflammatory disorders, this scaffold continues to be a focal point of innovative drug design.[1][2][3] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for precise three-dimensional positioning of substituents, enabling optimal interactions with biological targets and enhancing stereoisomeric differentiation in biological activity.[1][3]

Diverse Pharmacological Activities of N-Substituted Pyrrolidine Compounds

N-substituted pyrrolidine derivatives have demonstrated significant activity across a multitude of therapeutic areas:

-

Anticancer Activity: A substantial number of N-substituted pyrrolidines have been investigated for their antiproliferative effects. These compounds often exert their activity through mechanisms such as the inhibition of crucial enzymes like dihydrofolate reductase (DHFR) or by modulating key signaling pathways involved in cancer cell growth and survival.[3][4]

-

Antidiabetic Activity: A prominent class of N-substituted pyrrolidines acts as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.[2][5] By inhibiting DPP-IV, these compounds increase the levels of incretin hormones, leading to enhanced insulin secretion and improved glycemic control.[6] Other derivatives have shown potential as α-amylase inhibitors, reducing postprandial hyperglycemia.[2]

-

Central Nervous System (CNS) Activity: The pyrrolidine scaffold is a key component in various CNS-active agents, including anticonvulsants and opioid receptor modulators.[1][3] The stereochemistry of the pyrrolidine ring is often critical for achieving the desired pharmacological effect in the CNS.[1]

-

Antimicrobial and Antiviral Activity: Researchers have also explored N-substituted pyrrolidines for their potential as antibacterial, antifungal, and antiviral agents, with some compounds exhibiting promising minimum inhibitory concentrations (MICs) against various pathogens.[2]

Quantitative Biological Data

The following tables summarize the quantitative biological activity of representative N-substituted pyrrolidine compounds from the literature.

Table 1: Anticancer Activity of Selected N-Substituted Pyrrolidine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 (Breast Cancer) | 0.42 - 0.78 | [4] |

| Spiro[pyrrolidine-3,3′-oxindoles] | HT-29 (Colon Cancer) | 0.39 - 0.92 | [4] |

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues | MCF-7 (Breast Cancer) | 17 | [1] |

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues | HeLa (Cervical Cancer) | 19 | [1] |

| Pyrrolidine-based thiosemicarbazones (DHFR Inhibitors) | DHFR Enzyme | 12.37 ± 0.48 | [7] |

Table 2: Antidiabetic Activity of Selected N-Substituted Pyrrolidine Derivatives

| Compound Class | Target | IC50 / Inhibition (%) | Reference |

| Pyrrolidine sulfonamide derivatives | DPP-IV | 11.32 ± 1.59 µM (IC50) | [2] |

| Rhodanine-substituted spirooxindole pyrrolidines | α-amylase | 1.57 ± 0.10 µg/mL (IC50) | [2] |

| N-benzoylthiourea-pyrrolidine derivatives | α-amylase | 1.49 ± 0.10 µg/mL (IC50) | [2] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of N-substituted pyrrolidine compounds are underpinned by their interaction with specific signaling pathways.

DPP-IV Inhibition Pathway

N-substituted pyrrolidines are prominent as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. The inhibition of DPP-IV prevents the degradation of incretin hormones such as GLP-1 and GIP. This leads to increased insulin secretion from pancreatic β-cells and reduced glucagon release from α-cells, ultimately resulting in lower blood glucose levels.

Opioid Receptor Signaling

Certain N-substituted pyrrolidine derivatives act as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates intracellular signaling cascades, leading to analgesic effects. Key downstream events include the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of novel compounds.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the DHFR enzyme, which is a target for some anticancer drugs. The activity is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.[1]

Materials:

-

DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (N-substituted pyrrolidine derivative)

-

Positive control (e.g., Methotrexate)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound and the positive control.

-

In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or control.

-

Initiate the reaction by adding DHF and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

-

Calculate the rate of reaction for each concentration.

-

Determine the percent inhibition and calculate the IC50 value.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[4]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Test compound

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilizing agent (e.g., DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

The N-substituted pyrrolidine scaffold remains a highly attractive and versatile platform in the ongoing quest for novel and effective therapeutic agents. The wealth of research into their synthesis and biological evaluation continues to uncover new lead compounds with diverse mechanisms of action. A thorough understanding of their structure-activity relationships, coupled with detailed mechanistic studies and standardized biological assays, is paramount for the successful translation of these promising molecules from the laboratory to the clinic. This guide serves as a comprehensive resource for researchers dedicated to harnessing the full therapeutic potential of N-substituted pyrrolidine compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolidine Derivatives: A Comprehensive Technical Guide for Central Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, serves as a pivotal scaffold in the design and discovery of a diverse array of therapeutic agents targeting the central nervous system (CNS).[1][2][3] Its unique structural and physicochemical properties, including its ability to form hydrogen bonds, its presence in the essential amino acid proline, and its capacity for stereospecific interactions, make it a privileged structure in medicinal chemistry.[2][3] This technical guide provides an in-depth exploration of pyrrolidine derivatives in CNS research, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used in their evaluation.

Therapeutic Applications of Pyrrolidine Derivatives in the CNS

Pyrrolidine-based compounds have demonstrated significant therapeutic potential across a spectrum of neurological and psychiatric disorders. Key areas of application include nootropics for cognitive enhancement, anticonvulsants for the treatment of epilepsy, and emerging roles in neurodegenerative diseases like Alzheimer's and Parkinson's.

Nootropics: Enhancing Cognitive Function

The racetam class of drugs, characterized by a 2-oxopyrrolidine core, represents one of the earliest and most well-known groups of nootropic agents.

-

Piracetam , the archetypal racetam, is a cyclic derivative of the neurotransmitter GABA and is thought to improve cognitive function by enhancing neuronal membrane fluidity and neurotransmission.

-

Nefiracetam , a newer pyrrolidone derivative, has shown promise in preclinical models of dementia.[4] Its cognitive-enhancing effects are attributed to a multifaceted mechanism of action, including the potentiation of cholinergic and GABAergic systems, and modulation of NMDA receptors and calcium channels.[5]

Anticonvulsants: Managing Epileptic Seizures

Pyrrolidine derivatives are central to the development of novel antiepileptic drugs (AEDs).

-

Levetiracetam , a widely prescribed AED, features a pyrrolidone scaffold and exerts its anticonvulsant effect through a unique mechanism involving binding to the synaptic vesicle protein 2A (SV2A), thereby modulating neurotransmitter release.[6]

-

Pyrrolidine-2,5-diones represent a versatile class of anticonvulsants. Structure-activity relationship (SAR) studies have shown that substitutions at the 3-position of the pyrrolidine-2,5-dione ring significantly influence their anticonvulsant profile, with various derivatives showing efficacy in models of both generalized tonic-clonic and absence seizures.[7][8][9]

Mechanisms of Action: Signaling Pathways and Molecular Targets

The diverse pharmacological effects of pyrrolidine derivatives stem from their interactions with a range of CNS targets.

Levetiracetam and Synaptic Vesicle Protein 2A (SV2A)

Levetiracetam's primary mechanism of action involves its specific and high-affinity binding to SV2A, a transmembrane protein found on synaptic vesicles.[6][10] This interaction is believed to modulate the release of neurotransmitters, although the precise downstream effects are still under investigation. Evidence suggests that levetiracetam's binding to SV2A may interfere with the protein's role in synaptic vesicle priming and trafficking.[6][11]

Caption: Levetiracetam's mechanism of action at the presynaptic terminal.

Nefiracetam's Multi-target Engagement

Nefiracetam exhibits a more complex pharmacological profile, interacting with multiple signaling pathways to produce its nootropic effects.

-

G-protein and Calcium Channel Modulation: Nefiracetam has been shown to interact with G-proteins, leading to the modulation of N- and L-type calcium channels.[5] This can enhance neurotransmitter release.

-

NMDA Receptor Potentiation: Nefiracetam potentiates NMDA receptor function through a mechanism involving the activation of Protein Kinase C (PKC).[12] This leads to a reduction in the magnesium block of the NMDA receptor, thereby enhancing glutamatergic neurotransmission.[12]

Caption: Nefiracetam's dual signaling pathways in the CNS.

Quantitative Data Summary

The following tables provide a summary of quantitative data for representative pyrrolidine derivatives, highlighting their binding affinities and in vivo efficacy.

Table 1: Binding Affinities of Pyrrolidine Derivatives for CNS Targets

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Species | Reference |

| Levetiracetam | SV2A | Radioligand Binding | 8000 | - | Rat | [13] |

| Seletracetam | SV2A | Radioligand Binding | - | - | Human | [11] |

| Brivaracetam | SV2A | Radioligand Binding | - | - | Human | [14] |

| Nefiracetam | GABAA Receptor | Radioligand Binding | - | 8.5 | - | [4] |

| Compound 26 | CXCR4 | Radioligand Binding | - | 79 | Human | [15][16] |

| Compound 22c | DNA gyrase | Enzyme Inhibition | - | 120 | E. coli | [15] |

Table 2: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives in Animal Models

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6 Hz ED50 (mg/kg) | Species | Reference |

| Compound 15 | 69.89 | - | - | Rat | [17] |

| Compound 12 | 16.13 | 134.0 | - | Mouse | [9] |

| Compound 23 | 46.07 | 128.8 | - | Mouse | [9] |

| Compound 6 | 68.30 | - | 28.20 (32 mA) | Mouse | [7] |

| Compound 30 | 45.6 | - | 39.5 (32 mA) | Mouse | [13] |

| Compound 4 | 62.14 | - | 75.59 | Mouse | [8] |

| Compound 69k | 80.38 | - | 108.80 | Mouse | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline key experimental protocols used in the study of pyrrolidine derivatives for CNS applications.

Synthesis of Levetiracetam

This protocol describes a common synthetic route to Levetiracetam.[18][19][20]

Materials:

-

(S)-2-aminobutanamide hydrochloride

-

4-chlorobutyryl chloride

-

Potassium hydroxide

-

Dichloromethane

-

Tetra-n-butylammonium bromide (phase transfer catalyst)

-

Ethyl acetate (for recrystallization)

Procedure:

-

Acylation: Dissolve (S)-2-aminobutanamide hydrochloride in dichloromethane. Cool the solution in an ice bath.

-

Slowly add a solution of 4-chlorobutyryl chloride in dichloromethane to the reaction mixture while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cyclization: Add a solution of potassium hydroxide and a catalytic amount of tetra-n-butylammonium bromide to the reaction mixture.

-

Stir the mixture vigorously at room temperature for 24 hours.

-

Work-up: Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from hot ethyl acetate to yield pure (S)-2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam).

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant compounds against generalized tonic-clonic seizures.[7]

Materials:

-

Electroconvulsive shock generator with corneal electrodes

-

Male CF-1 or C57BL/6 mice (20-25 g)

-

Test compound and vehicle

-

0.5% tetracaine hydrochloride (topical anesthetic)

-

0.9% saline solution

Procedure:

-

Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).

-

At the time of peak effect of the drug, apply a drop of topical anesthetic to the corneas of each mouse.

-

Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Abolition of the tonic hindlimb extension is considered protection.

-

Calculate the median effective dose (ED50) using a probit analysis of the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for generalized myoclonic and absence seizures.

Materials:

-

Male CF-1 or C57BL/6 mice (20-25 g)

-

Test compound and vehicle

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

Procedure:

-

Administer the test compound or vehicle to the mice.

-

At the time of peak effect, inject PTZ subcutaneously in the loose skin on the back of the neck.

-

Place the mouse in an individual observation cage.

-

Observe the animal for 30 minutes for the onset of clonic seizures (characterized by rhythmic contractions of the limbs and facial muscles).

-

The absence of a clonic seizure lasting for at least 5 seconds is considered protection.

-

Determine the ED50 of the test compound.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation

This protocol is adapted from studies investigating the effects of nefiracetam on NMDA receptor currents.[12][21]

Materials:

-

Primary cortical or hippocampal neurons in culture

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass microelectrodes

-

External solution (containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)

-

Internal solution (containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP)

-

NMDA and glycine (agonists)

-

Test compound (e.g., nefiracetam)

Procedure:

-

Prepare neuronal cultures on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull a glass microelectrode to a resistance of 3-7 MΩ and fill it with internal solution.

-

Approach a neuron with the microelectrode under positive pressure.

-

Form a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 to -70 mV.

-

Apply NMDA and glycine to the bath to evoke an inward current.

-

After establishing a stable baseline response, co-apply the test compound with the agonists and record the change in current amplitude.

-

Analyze the data to determine the effect of the compound on NMDA receptor function.

CNS Drug Discovery and Development Workflow

The development of new CNS drugs is a complex, multi-stage process. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for CNS drug discovery and development.

Conclusion

Pyrrolidine derivatives continue to be a rich source of novel therapeutic agents for a wide range of CNS disorders. Their structural versatility allows for fine-tuning of pharmacological activity, leading to compounds with improved efficacy and safety profiles. The ongoing exploration of their mechanisms of action, facilitated by advanced experimental techniques, will undoubtedly pave the way for the next generation of CNS therapies. This guide provides a foundational understanding of the key aspects of pyrrolidine derivative research, from their chemical synthesis and biological evaluation to their complex interactions with neuronal signaling pathways.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nefiracetam - Wikipedia [en.wikipedia.org]

- 5. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 17. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 20. researchgate.net [researchgate.net]

- 21. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

Butanoic acid analogues in pharmacology and drug discovery

An In-depth Technical Guide to Butanoic Acid Analogues in Pharmacology and Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butanoic acid, a short-chain fatty acid, and its analogues represent a versatile chemical scaffold with significant therapeutic potential across various disease areas. These compounds have garnered substantial interest in pharmacology and drug discovery primarily due to their roles as Histone Deacetylase (HDAC) inhibitors and as analogues of the neurotransmitter gamma-Aminobutyric acid (GABA). This technical guide provides a comprehensive overview of the core pharmacology, drug discovery applications, quantitative biological data, and key experimental protocols related to butanoic acid analogues. It aims to serve as a foundational resource for researchers engaged in the exploration and development of this promising class of molecules.

Core Pharmacology of Butanoic Acid Analogues

Butanoic acid derivatives exert their pharmacological effects through several primary mechanisms of action. The two most extensively studied pathways involve the inhibition of histone deacetylases and the modulation of the GABAergic system.

Histone Deacetylase (HDAC) Inhibition

Butanoic acid is a well-established inhibitor of class I and II HDAC enzymes.[1][2] This inhibition leads to the hyperacetylation of histone proteins, which relaxes chromatin structure and alters the expression of a small percentage (around 2%) of genes.[3] This epigenetic modification is central to the anti-neoplastic properties of many butanoic acid analogues. By increasing the acetylation of histones, these compounds can induce crucial tumor-suppressor genes, such as p21, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4] This mechanism is a key focus for the development of new cancer therapies, particularly for hematologic malignancies and solid tumors like glioblastoma.[2][4][5]

GABAergic System Modulation

A distinct class of butanoic acid analogues is structurally derived from the inhibitory neurotransmitter γ-aminobutyric acid (GABA), whose IUPAC name is 4-aminobutanoic acid.[6] These analogues, such as gabapentin and pregabalin, are designed to be more lipophilic than GABA, allowing them to cross the blood-brain barrier more effectively.[7][8] While designed as GABA mimetics, their primary mechanism does not involve direct binding to GABA receptors. Instead, they are known to bind to the α2δ subunit of voltage-gated calcium channels, which reduces neurotransmitter release.[8] This modulation of neuronal excitability underlies their therapeutic use as anticonvulsants, anxiolytics, and analgesics for neuropathic pain.[6][7][9]

Quantitative Data on Butanoic Acid Analogues

The following tables summarize key quantitative data for representative butanoic acid analogues from published literature, focusing on their HDAC inhibitory and pharmacokinetic properties.

Table 1: HDAC Inhibitory Activity and Cellular Effects

| Compound | Target/Cell Line | Assay | Result | Reference |

| AN-9 (Pivaloyloxymethyl butyrate) | U251 MG Glioma Cells | HDAC Activity Assay | Peak inhibition at 3-5 hours post-treatment | [4] |

| AN-1 (Butyroyloxymethyl butyrate) | U251 MG Glioma Cells | HDAC Activity Assay | Peak inhibition at 3-5 hours post-treatment | [4] |

| n-Butyric Acid | Burkitt's Lymphoma Cells | c-myc Expression | Continuous transcriptional shut-off | [10] |

| 3-Chloropropionic Acid | Burkitt's Lymphoma Cells | c-myc Expression | Maximal activity at 1 mM (3-fold lower than n-butyric acid) | [10] |

| Valeric Acid | Gut Commensal Supernatants | Total HDAC Inhibition | Identified as a potential contributor to HDAC inhibitory effects | [1] |

Table 2: Pharmacokinetic Parameters

| Compound | Species | Administration | Half-life (t1/2) | Key Finding | Reference |

| Butyric Acid (as salt) | Human | IV | < 14 minutes (biphasic) | Rapid elimination is a limiting factor for therapy | [11] |

| Butyric Acid (as salt) | Mice, Rabbits | IV | < 5 minutes | Rapid elimination observed across species | [11] |

| Butyric Acid Esters | Rabbits | IV Bolus | Not specified | Slow disappearance from plasma maintains constant butyric acid levels | [12] |

| BA/β-CyD Conjugate | Rat (in vitro) | Incubation | Not applicable | Released 38.4% of butanoic acid in colon contents over 12h | [13] |

Applications in Drug Discovery

The therapeutic versatility of butanoic acid analogues makes them attractive candidates for drug development in several key areas.

-

Oncology: HDAC inhibitors derived from butanoic acid, particularly prodrugs like AN-9, show promise in treating malignant gliomas, both as single agents and in combination with radiation therapy.[4][5] Their ability to induce apoptosis and inhibit proliferation is a cornerstone of their anticancer activity.[2][4]

-

Neurology: GABA analogues like gabapentin and pregabalin are established therapies for epilepsy and neuropathic pain.[7][8] Ongoing research focuses on synthesizing novel GABA transporter inhibitors and other derivatives with improved potency and selectivity for treating a range of neurological and psychiatric disorders.[7][14]

-

Gastrointestinal Health: Butanoic acid is a primary energy source for colonocytes and plays a crucial role in maintaining gut health.[13][15] Delivery systems that ensure colon-specific release of butanoic acid are being developed for the treatment of inflammatory bowel disease and to potentially reduce the risk of colorectal cancer.[13][16]

-

Infectious Diseases: Certain derivatives have been synthesized and screened for antimicrobial and antiviral activities, indicating a potential for developing novel anti-infective agents from this scaffold.[17][18][19]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature for studying butanoic acid analogues.

Protocol: In Vivo Histone Acetylation Analysis[4]

This protocol details the procedure for assessing the effect of butanoic acid prodrugs on histone acetylation in brain tissue.

-

Animal Treatment: Administer the butanoic acid analogue (e.g., AN-9) to the animal model (e.g., mouse).

-

Tissue Harvesting: At specified time points post-treatment, harvest brain tissue.

-

Homogenization: Homogenize the harvested brain tissue.

-

Cell Lysis: Lyse the cells in a buffer containing 10 mmol/L HEPES (pH 7.9), 1.5 mmol/L MgCl₂, 10 mmol/L KCl, 0.5 mmol/L DTT, and 1.5 mmol/L phenylmethylsulfonyl fluoride.

-

Acid Extraction: Extract histones from the lysate using 0.2 mol/L H₂SO₄ for 1 hour.

-

Dialysis:

-

Dialyze the extract against 0.1 mol/L acetic acid for 2 hours.

-

Perform a second dialysis against water for 2 hours.

-

Perform a third dialysis against water for another 2 hours.

-

Conduct a final overnight dialysis against water containing 50% glycerol.

-

-

Analysis: Analyze the extracted histones for acetylation levels, typically via Western blotting using antibodies specific for acetylated histones (e.g., acetylated histone H4).

Protocol: Synthesis of a Butanoic Acid-Cyclodextrin Conjugate[13]

This protocol describes a method for creating a colon-specific delivery system for butanoic acid.

-

Butanoyl Chloride Preparation:

-

Dissolve butanoic acid (1 eq) in dichloromethane (DCM).

-

Add oxalyl chloride (~2.7 eq) and a few drops of dry N,N-dimethylformamide (DMF).

-

Stir the mixture overnight under a reflux condenser.

-

Remove excess oxalyl chloride under reduced pressure to obtain crude butanoyl chloride.

-

-

Conjugation to β-Cyclodextrin (β-CyD):

-

Dissolve β-CyD (1 eq) in DMF. Cool the solution to 0°C.

-

Add sodium hydride (NaH, 60% in mineral oil, 1 eq) and stir the mixture overnight.

-

Dissolve the crude butanoyl chloride from step 1 in DMF.

-

Add the butanoyl chloride solution to the β-CyD/NaH mixture and stir at room temperature for 8 hours.

-

-

Purification:

-

Evaporate the reaction mixture under reduced pressure.

-

Add acetone to precipitate the crude product (unreacted β-CyD and its derivatives).

-

Further purification steps (e.g., chromatography) are performed to isolate the desired BA/β-CyD conjugate.

-

Protocol: In Vitro Hydrolysis of BA/β-CyD Conjugates[13]

This protocol assesses the release of butanoic acid from its cyclodextrin conjugate in simulated gastrointestinal environments.

-

Preparation of GI Contents: Obtain contents from the stomach, small intestine, and colon of rats.

-

Incubation:

-

Suspend the BA/β-CyD conjugate in the different gastrointestinal contents.

-

Adjust the pH of the solutions to mimic physiological conditions (e.g., pH 4.4 for stomach, pH 6.8 for intestine/colon).

-

Incubate the mixtures at 37°C.

-

-

Sampling and Extraction:

-

At regular time intervals (e.g., every 1-2 hours), take an aliquot of the reaction solution.

-

Adjust the aliquot pH to 2.0 with 1.0 M HCl.

-

Extract the released butanoic acid with diethyl ether.

-

-

Quantification:

-